molecular formula C16H11Cl3N4O B4381137 2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B4381137
M. Wt: 381.6 g/mol
InChI Key: NPHXOELWCDNXHI-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzamide group, and multiple chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.

    Chlorination: The chlorination of the benzyl group and the benzamide moiety is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride

Properties

IUPAC Name

2-chloro-N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O/c17-11-6-5-10(14(19)7-11)8-23-9-20-16(22-23)21-15(24)12-3-1-2-4-13(12)18/h1-7,9H,8H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHXOELWCDNXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
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2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
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2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
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2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
Reactant of Route 5
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2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
Reactant of Route 6
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2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

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